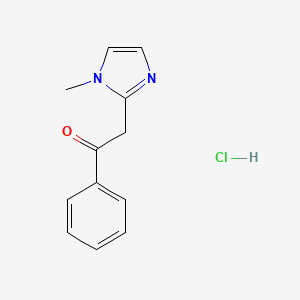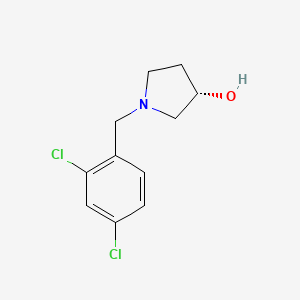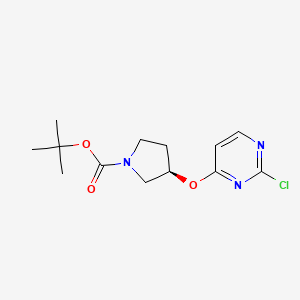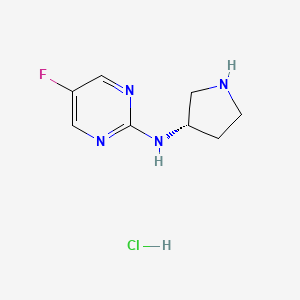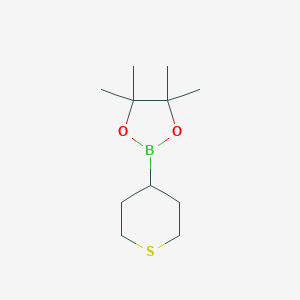![molecular formula C15H26O4 B3228549 2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)- CAS No. 1264108-90-8](/img/structure/B3228549.png)
2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-
Vue d'ensemble
Description
2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)- is a complex organic compound with a unique structure that falls into the family of cyclopentafurans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclopenta[b]furan-2,5-diol generally starts with the preparation of the core cyclopentafuran structure This can be achieved through Diels-Alder reactions, which form the cyclopentane ring, followed by oxidation steps to introduce the diol groups
Industrial Production Methods: On an industrial scale, the production might involve catalytic processes to optimize yields and minimize side products. Catalysts such as palladium or rhodium complexes are often employed in hydrogenation or hydroformylation steps. The purification process may include crystallization, distillation, or chromatographic techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or carboxylic acids under mild or strong oxidizing conditions, respectively.
Reduction: Reduction reactions can be applied to the unsaturated hydrocarbon chain, converting double bonds into single bonds, often using hydrogenation catalysts.
Substitution: The hydroxyl groups allow for nucleophilic substitution reactions, where they can be replaced by halogens or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), Rhodium complexes
Solvents: Dichloromethane (DCM), ethanol, toluene
Major Products:
From Oxidation: Corresponding ketones, carboxylic acids
From Reduction: Saturated alcohol derivatives
From Substitution: Halogenated derivatives, etherified products
Applications De Recherche Scientifique
Chemistry: The compound's unique structure allows it to serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: It can be used as a scaffold for designing enzyme inhibitors or other bioactive molecules due to its multiple functional groups and stereocenters.
Medicine: Potential applications include the development of new drugs targeting specific enzymes or receptors. Its hydroxyl groups and unsaturated chain are key functionalities for drug design.
Industry: Uses in the formulation of specialty chemicals, materials science for developing new polymers or as additives in high-performance lubricants.
Mécanisme D'action
Comparison:
Cyclopentafuran vs. Cyclopentane: The presence of furan imparts additional aromaticity and reactivity.
Hexahydro Derivatives: Generally exhibit different stereochemistry and functional group orientations, affecting their reactivity and interactions.
Comparaison Avec Des Composés Similaires
Cyclopentane derivatives: Simplified structures without the furan ring.
Furan derivatives: Compounds like furfural that contain the furan ring but lack the additional hydroxyl and hydrocarbon chain.
These features highlight the distinctiveness of 2H-Cyclopenta[b]furan-2,5-diol, providing it with specific properties and reactivity that are exploitable in various scientific and industrial applications.
Propriétés
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-18H,2-5,8-9H2,1H3/b7-6+/t10-,11+,12+,13+,14-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKQMKGLAWEICS-TYNHZPQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(OC2CC1O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(O2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


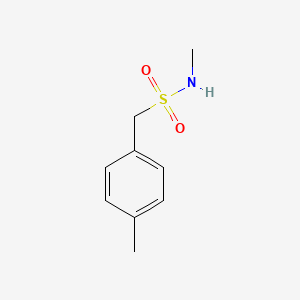
![3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B3228467.png)
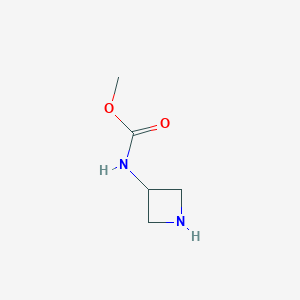
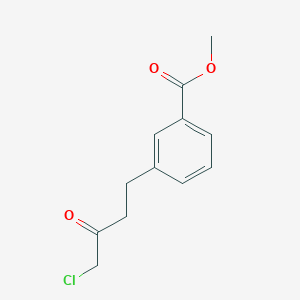
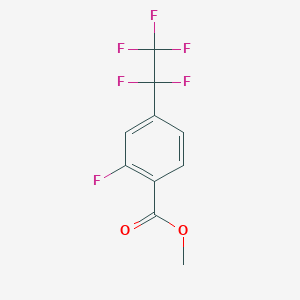
![4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B3228504.png)
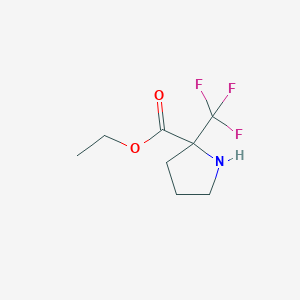
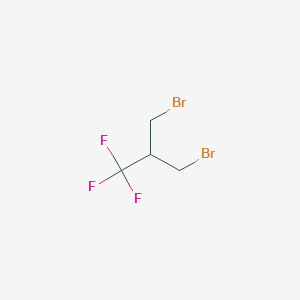
![2,3-Dimethylimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B3228525.png)
